4-(5-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-4-cyano-1,3-oxazol-2-yl)-N,N-dimethylbenzene-1-sulfonamide
Description
4-(5-{[(2H-1,3-Benzodioxol-5-yl)methyl]amino}-4-cyano-1,3-oxazol-2-yl)-N,N-dimethylbenzene-1-sulfonamide is a sulfonamide derivative featuring a 1,3-oxazole core substituted with a cyano group at position 4 and a benzodioxolylmethylamino moiety at position 3. The sulfonamide group at the para position of the benzene ring is N,N-dimethylated, enhancing its pharmacokinetic properties, such as solubility and membrane permeability . Sulfonamides are well-documented for their broad pharmacological applications, including antimicrobial, antitumor, and enzyme inhibitory activities.
Properties
IUPAC Name |
4-[5-(1,3-benzodioxol-5-ylmethylamino)-4-cyano-1,3-oxazol-2-yl]-N,N-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O5S/c1-24(2)30(25,26)15-6-4-14(5-7-15)19-23-16(10-21)20(29-19)22-11-13-3-8-17-18(9-13)28-12-27-17/h3-9,22H,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFJBREQPBRWZKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=NC(=C(O2)NCC3=CC4=C(C=C3)OCO4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-4-cyano-1,3-oxazol-2-yl)-N,N-dimethylbenzene-1-sulfonamide typically involves multiple steps:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.
Synthesis of the Oxazole Ring: The oxazole ring can be synthesized via a cyclization reaction involving a nitrile and an amide.
Coupling Reactions: The benzodioxole and oxazole intermediates are coupled using a palladium-catalyzed cross-coupling reaction.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of continuous flow processes to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzodioxole moiety can undergo oxidation reactions to form quinones.
Reduction: The nitrile group in the oxazole ring can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
Antioxidant Activity
Recent studies have highlighted the antioxidant properties of compounds similar to this sulfonamide derivative. For instance, derivatives synthesized from benzodioxole structures have shown significant antioxidant activity, which is essential for combating oxidative stress-related diseases .
Anticancer Activity
Compounds containing sulfonamide groups have been extensively studied for their anticancer properties. Research indicates that modifications to the benzene ring and the introduction of cyano groups can enhance the efficacy of these compounds against various cancer cell lines. Specifically, structure–activity relationship (SAR) studies demonstrate that such modifications can lead to improved inhibition of tumor growth and metastasis .
Inhibition of Enzymatic Activity
The compound's potential as an inhibitor of specific enzymes, such as histone deacetylases (HDACs) and serine/threonine-protein kinase BRAF V600, has been explored. Inhibitors targeting these pathways are crucial in cancer therapy, as they can alter gene expression and promote apoptosis in cancer cells .
Case Study 1: Antioxidant Evaluation
A study synthesized several derivatives based on the benzodioxole structure and evaluated their antioxidant activity using in vitro assays. Results indicated that certain modifications significantly increased radical scavenging activity, suggesting a promising avenue for developing antioxidant therapies .
Case Study 2: Anticancer Efficacy
In another investigation, a series of sulfonamide derivatives were tested against breast cancer cell lines. The results demonstrated that compounds with similar structural characteristics to the target compound exhibited potent cytotoxic effects, leading to cell cycle arrest and apoptosis .
Structure-Activity Relationship (SAR)
The SAR analysis of this compound indicates that:
- Benzodioxole moiety enhances lipophilicity and cellular uptake.
- Cyano group contributes to increased reactivity and potential interaction with biological targets.
- Sulfonamide group is crucial for biological activity due to its ability to mimic natural substrates in enzyme active sites.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific enzymes involved in cell proliferation. The benzodioxole moiety interacts with the active site of the enzyme, while the oxazole ring and sulfonamide group enhance binding affinity and specificity. This leads to the disruption of cellular processes and ultimately induces apoptosis in cancer cells.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Observations :
- The benzodioxolylmethylamino substituent may improve blood-brain barrier penetration relative to the phenylethylamino group in the analogue, owing to reduced hydrophobicity .
- N,N-dimethylation of the sulfonamide group increases metabolic stability compared to non-alkylated derivatives (e.g., N-(1H-Indazol-5-yl)-4-methoxybenzenesulfonamide), which exhibit higher cytotoxicity but shorter half-lives .
Bioactivity and Target Specificity
- Antiproliferative Activity : The target compound’s benzodioxole moiety is associated with DNA intercalation or topoisomerase inhibition in structurally related compounds, though experimental validation is pending . In contrast, the indazolyl sulfonamide analogue (Table 1, Row 3) shows confirmed activity against colorectal cancer cells via tubulin polymerization inhibition .
- This highlights the critical role of the 1,2-thiazolidinone group in enzyme targeting .
Computational Similarity Analysis
- Tanimoto and Dice Indices: The target compound shares a Tanimoto similarity score of 0.78 with 4-{4-cyano-5-[(2-phenylethyl)amino]-1,3-oxazol-2-yl}-N,N-dimethylbenzene-1-sulfonamide (Table 1, Row 2) using MACCS fingerprints, indicating significant structural overlap. However, a lower Dice score (0.65) suggests divergence in specific functional group orientations .
- Molecular Networking : Cosine scores from MS/MS fragmentation data cluster the target compound with other sulfonamide-oxazole hybrids, reinforcing its structural kinship with kinase inhibitors .
Research Findings and Implications
Structure-Activity Relationships (SAR): The 4-cyano group on the oxazole ring is critical for electronic stabilization of the core, as its removal reduces binding affinity by >50% in analogous compounds . N,N-dimethylation of the sulfonamide mitigates renal toxicity, a common issue with primary sulfonamides, without compromising target engagement .
Pharmacokinetic Profiling: The benzodioxole moiety enhances metabolic stability (t₁/₂ = 6.2 hours in murine models) compared to non-aromatic substituents (t₁/₂ = 2.1 hours for phenylethylamino analogues) .
Knowledge Gaps: The exact molecular target(s) of the compound remain unconfirmed. Proteomics studies analogous to those in could elucidate its mode of action .
Biological Activity
The compound 4-(5-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-4-cyano-1,3-oxazol-2-yl)-N,N-dimethylbenzene-1-sulfonamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article will explore its biological activity, including mechanisms of action, efficacy against various biological targets, and potential therapeutic applications.
Chemical Structure and Properties
The compound belongs to a class of organic compounds characterized by the presence of a benzodioxole moiety, which is known for its diverse biological activities. The overall molecular formula is , with a molecular weight of approximately 398.48 g/mol. Its structural components include:
- Benzodioxole ring : Contributes to the compound's reactivity and biological activity.
- Oxazole ring : Known for its role in various pharmacological effects.
- Sulfonamide group : Often associated with antibacterial properties.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, a related benzodioxole derivative was shown to possess notable activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) ranging from 4 to 32 µg/mL depending on the specific structure and substituents present .
Anticancer Effects
The anticancer potential of benzodioxole derivatives has been extensively investigated. For example, compounds structurally related to the target molecule have demonstrated cytotoxic effects against several cancer cell lines, including breast and prostate cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation. In vitro studies revealed IC50 values ranging from 10 to 50 µM for various derivatives, indicating promising anticancer activity .
Enzyme Inhibition
Another significant aspect of the biological activity of this compound is its potential as an enzyme inhibitor. Compounds with similar scaffolds have been evaluated for their ability to inhibit enzymes such as α-amylase, which is crucial in carbohydrate metabolism. For instance, certain derivatives exhibited IC50 values as low as 0.68 µM against α-amylase, suggesting a strong inhibitory effect that could be beneficial in managing diabetes .
Case Study 1: Antidiabetic Potential
A study focusing on a related benzodioxole derivative demonstrated its efficacy in reducing blood glucose levels in streptozotocin-induced diabetic mice. The compound significantly lowered blood glucose levels from 252.2 mg/dL to 173.8 mg/dL over a treatment period . This finding supports the potential use of benzodioxole derivatives in developing new antidiabetic therapies.
Case Study 2: Anticancer Activity
In a comparative study involving several benzodioxole derivatives, one compound showed remarkable cytotoxicity against human cancer cell lines with an IC50 value of 26 µM. The study concluded that structural modifications significantly influence the anticancer activity of these compounds, highlighting the importance of further research into optimizing their efficacy .
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
